

dissolution mechanism of aluminum in potassium hydroxide

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An In-depth Technical Guide to the Dissolution Mechanism of Aluminum in Potassium Hydroxide

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental methodologies related to the dissolution of aluminum in aqueous potassium hydroxide (KOH) solutions. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from scientific literature to offer a detailed understanding of this complex electrochemical process.

Executive Summary

Aluminum is a highly reactive metal that typically resists corrosion due to the formation of a thin, tough, and inert passive layer of aluminum oxide (Al_2O_3) on its surface.^{[1][2]} However, this protective layer is not stable in highly alkaline (or acidic) environments.^{[1][3]} Potassium hydroxide, a strong base, readily attacks and dissolves the oxide layer, exposing the underlying aluminum metal to a rapid and sustained chemical reaction. This process is characterized by the formation of a soluble **potassium aluminate** complex and the vigorous evolution of hydrogen gas.^{[4][5]} The dissolution is an exothermic redox reaction where aluminum is oxidized, and water is reduced.^{[5][6]} The rate of this reaction is significantly influenced by factors such as the concentration of the KOH solution and the temperature.^{[1][7][8]}

Core Dissolution Mechanism

The dissolution of aluminum in potassium hydroxide is a multi-step electrochemical process. It begins with the chemical attack on the passive oxide layer, followed by the oxidation of the aluminum metal itself.

Step 1: Dissolution of the Passive Oxide Layer The protective aluminum oxide (Al_2O_3) layer is amphoteric, meaning it can react with both acids and bases.[9] In a high pH environment provided by the potassium hydroxide solution, the oxide layer dissolves to form the soluble tetrahydroxoaluminate(III) ion, $\text{Al}(\text{OH})_4^-$. [5]

- Reaction 1: $\text{Al}_2\text{O}_3(\text{s}) + 2\text{KOH}(\text{aq}) + 3\text{H}_2\text{O}(\text{l}) \rightarrow 2\text{K}^+ + 2\text{Al}(\text{OH})_4^-$

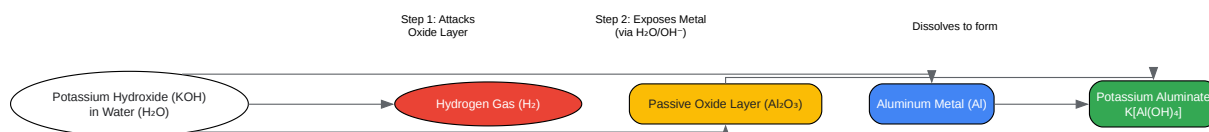
Step 2: Oxidation of Aluminum Metal Once the passive layer is breached, the exposed aluminum metal reacts with water in the alkaline solution.[10] In this redox reaction, aluminum is oxidized to the aluminate ion, while water is reduced, leading to the evolution of hydrogen gas.[4][6] The potassium hydroxide acts as a catalyst in this reaction.[10]

- Overall Reaction 2: $2\text{Al}(\text{s}) + 2\text{KOH}(\text{aq}) + 6\text{H}_2\text{O}(\text{l}) \rightarrow 2\text{K}^+ + 2\text{Al}(\text{OH})_4^- + 3\text{H}_2(\text{g})$ [11]

The process can be broken down into two half-reactions:

- Oxidation Half-Reaction: $\text{Al}(\text{s}) + 4\text{OH}^-(\text{aq}) \rightarrow [\text{Al}(\text{OH})_4]^- (\text{aq}) + 3\text{e}^-$
- Reduction Half-Reaction: $2\text{H}_2\text{O}(\text{l}) + 2\text{e}^- \rightarrow \text{H}_2(\text{g}) + 2\text{OH}^-(\text{aq})$

A diagram illustrating this chemical pathway is provided below.



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Figure 1: Chemical pathway of aluminum dissolution in KOH.

Kinetics and Thermodynamics

The dissolution of aluminum in KOH is a first-order kinetic process.^[1] The reaction rate is highly dependent on both the concentration of the potassium hydroxide and the temperature.

Influence of Temperature and Concentration

Studies have shown a direct relationship between the rate of reaction and both temperature and KOH concentration. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly, while higher concentrations of OH⁻ ions accelerate the breakdown of the passive layer and the subsequent metal dissolution.^{[1][8]}

The following table summarizes the hydrogen yield from the reaction of aluminum foil with KOH solutions of varying concentrations and at different temperatures, illustrating these effects.

Table 1: Hydrogen Yield (%) for Aluminum Foil in KOH Solutions

Alkali Conc. (mol/L)	Yield at 295 K (%)	Yield at 320 K (%)	Yield at 345 K (%)
1.0	81.18	89.94	92.42
1.5	86.66	93.30	94.61
2.0	91.03	93.96	95.93
2.5	86.83	92.20	93.84
3.0	84.71	89.28	91.65

Data sourced from Porciúncula et al. (2012).^{[7][12][13]}

Thermodynamic Parameters

Thermodynamic analysis of the corrosion process provides insight into the energy changes and spontaneity of the reaction. A key study on the kinetics of aluminum corrosion in KOH determined the following activation parameters.^[1]

Table 2: Activation Parameters for Aluminum Corrosion in KOH

Parameter	Symbol	Value
Energy of Activation	E_a^*	28.24 kJ/mol
Enthalpy of Activation	ΔH^*	25.74 kJ/mol
Entropy of Activation	ΔS^*	-106.98 J/(mol·K)

Data sourced from an investigation on the corrosion kinetics of aluminum in an alkaline medium.[\[1\]](#)

The positive enthalpy of activation (ΔH) confirms the endothermic nature of the dissolution process, which is consistent with the observation that higher temperatures increase the reaction rate. The negative entropy of activation (ΔS) suggests that the transition state is more ordered than the reactants.

Experimental Protocols

Several methods are employed to study the dissolution of aluminum in alkaline solutions. The most common are the weight-loss method, hydrogen evolution measurement, and electrochemical techniques.

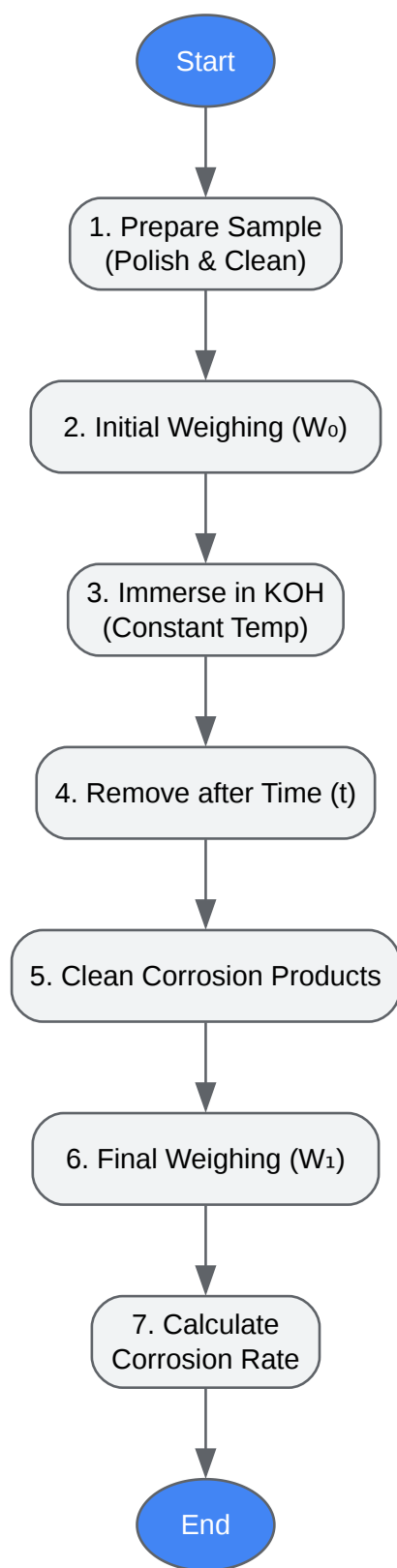
Weight-Loss (Gravimetric) Method

This is a fundamental and widely used technique to determine the rate of corrosion.[\[14\]](#)

Methodology:

- **Sample Preparation:** Aluminum specimens (coupons) of known dimensions (e.g., 5cm x 5cm) are prepared.[\[1\]](#) The surfaces are polished with progressively finer emery papers to achieve a smooth finish, removing any heavy oxide layers or surface defects.[\[1\]](#)[\[15\]](#)
- **Degreasing and Cleaning:** The polished coupons are degreased by washing with acetone, rinsed with deionized water, and dried thoroughly in an oven.[\[15\]](#)
- **Initial Weighing:** The initial weight of each clean, dry coupon is accurately measured using an analytical balance (W_0).[\[15\]](#)

- Immersion: The coupons are completely immersed in a beaker containing the KOH solution of a specific concentration.[15] The temperature of the solution is maintained at a constant value using a water bath.
- Exposure: The coupons are left in the solution for a predetermined period (e.g., 60 minutes), with samples removed at regular intervals (e.g., every 15 minutes).[15]
- Product Removal: After immersion, the coupons are removed, washed with tap water, and then cleaned with a solution (e.g., 12% HCl) to remove all corrosion products.[15] They are then rinsed again with deionized water and acetone.
- Final Weighing: The cleaned coupons are dried in an oven and their final weight is measured (W_1).[15]
- Corrosion Rate Calculation: The weight loss ($\Delta W = W_0 - W_1$) is calculated. The corrosion rate (CR) can be expressed in units such as $\text{g}/(\text{m}^2 \cdot \text{h})$.[15]



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Figure 2: Experimental workflow for the weight-loss method.

Hydrogen Evolution Method

This method quantifies the reaction rate by measuring the volume of hydrogen gas produced over time.

Methodology:

- **Apparatus Setup:** A reaction flask containing a known concentration of KOH solution is placed in a constant-temperature water bath. The flask is connected via tubing to an inverted, water-filled burette or a gas syringe to collect the evolved hydrogen gas.
- **Sample Introduction:** A pre-weighed aluminum sample is added to the KOH solution, and the flask is immediately sealed.
- **Data Collection:** The volume of hydrogen gas collected in the burette is recorded at regular time intervals until the reaction ceases.
- **Rate Calculation:** The volume of H_2 versus time is plotted. The slope of this curve gives the rate of hydrogen evolution, which is directly proportional to the rate of aluminum dissolution.

Electrochemical Methods

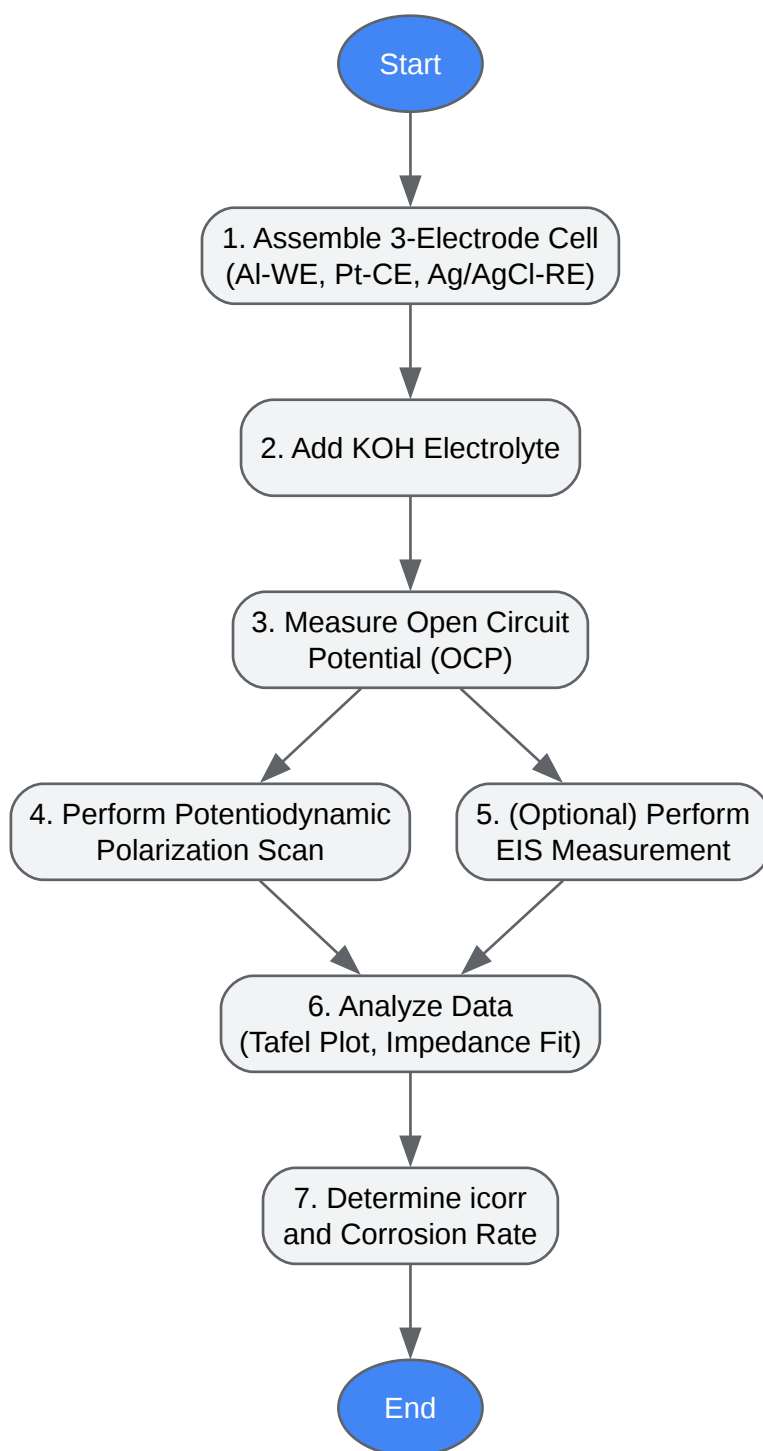
Electrochemical techniques provide detailed insights into the anodic and cathodic processes of the corrosion reaction.

Methodology:

- **Cell Setup:** A standard three-electrode electrochemical cell is used. The aluminum sample serves as the working electrode (WE), a platinum wire acts as the counter electrode (CE), and a reference electrode (RE), such as a Ag/AgCl electrode, is used to measure the potential.^[16]
- **Electrolyte:** The cell is filled with the KOH solution of the desired concentration.
- **Measurements:**
 - **Open Circuit Potential (OCP):** The potential of the working electrode is monitored over time without applying any external current to determine its steady-state corrosion potential

(E_{corr}).

- Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured. A Tafel plot (log of current density vs. potential) is generated to determine the corrosion current density (i_{corr}), from which the corrosion rate can be calculated.
- Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential is applied to the system over a range of frequencies. The impedance response is measured to characterize the properties of the surface film and the kinetics of the charge transfer processes.



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Figure 3: Workflow for electrochemical corrosion analysis.

Conclusion

The dissolution of aluminum in potassium hydroxide is a well-defined yet complex process governed by the amphoteric nature of its protective oxide layer. The reaction proceeds via the dissolution of this passive film, followed by the rapid oxidation of the base metal, resulting in the formation of **potassium aluminate** and the evolution of hydrogen gas. The kinetics are primarily driven by temperature and the concentration of the alkaline solution. A thorough understanding of this mechanism, supported by robust experimental techniques such as weight-loss analysis, hydrogen evolution monitoring, and electrochemical studies, is crucial for applications where the controlled corrosion or stability of aluminum in alkaline environments is a key factor.

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